

tBuXPhos Pd G3: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *tBuXPhos-Pd-G3*

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A detailed technical guide on Methanesulfonato(2-di-t-butylphosphino-2',4',6'-tri-*i*-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), commonly known as tBuXPhos Pd G3, is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth overview of the compound's properties, applications, and detailed experimental protocols.

tBuXPhos Pd G3 is a third-generation Buchwald precatalyst that has demonstrated high efficiency and versatility in a range of cross-coupling reactions.^[1] It is recognized for being an air, moisture, and thermally-stable compound, soluble in a wide array of common organic solvents, which simplifies its handling and application in various synthetic procedures.^{[1][2]}

Core Compound Data

A summary of the key quantitative data for tBuXPhos Pd G3 is presented below, offering a clear reference for laboratory use.

Property	Value	Reference
Molecular Formula	C ₄₂ H ₅₈ NO ₃ PPdS	[2] [3] [4] [5] [6]
Molecular Weight	794.37 g/mol	[3] [4] [5]
CAS Number	1447963-75-8	[3] [4]
Appearance	Dark grey crystalline powder	[2]
Storage	2-8°C, protect from light, stored under nitrogen	[4] [5]

Note: Minor variations in molecular weight (794.38 g/mol or 795.4 g/mol) are reported across different suppliers, likely attributable to isotopic variances.[\[2\]](#)[\[7\]](#)

Applications in Catalysis

tBuXPhos Pd G3 is a powerful catalyst for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in modern organic synthesis.[\[1\]](#) Its primary application lies in the Buchwald-Hartwig amination reaction for the synthesis of C-N bonds.[\[1\]](#)[\[2\]](#) The catalyst's design allows for lower catalyst loadings, shorter reaction times, and efficient generation of the active catalytic species.[\[2\]](#)

Beyond amination, tBuXPhos Pd G3 is also effectively used in the α -arylation of esters and may be employed in cyanation reactions.[\[2\]](#)[\[6\]](#)

Experimental Protocols

Detailed methodologies for key reactions catalyzed by tBuXPhos Pd G3 are provided to facilitate experimental design and execution.

General Protocol for Buchwald-Hartwig Amination

This procedure outlines a general approach for the cross-coupling of an aryl halide with an amine. Optimal conditions may vary depending on the specific substrates.

Reaction Setup:

- To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the amine (1.2-1.5 equiv), a suitable base (e.g., sodium tert-butoxide, 1.4-2.0 equiv), and tBuXPhos Pd G3 (typically 1-5 mol%).^[4]
- Add an anhydrous, degassed solvent such as toluene, THF, or dioxane. The typical concentration is between 0.1-0.5 M.^[4]

Reaction Conditions:

- Stir the reaction mixture at a temperature ranging from 80-110 °C.^[4]
- Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS. Reaction times typically range from 2-24 hours.^[4]

Workup:

- After the reaction is complete, cool the mixture to room temperature.^[4]
- Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.^[4]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to isolate the crude product.^[4]
- Purify the product as needed, typically by column chromatography.^[5]

Protocol for α -Arylation of Acetate Esters at Room Temperature

This method is effective for the selective monoarylation of acetate esters with aryl chlorides.

Reaction Setup:

- In an inert atmosphere, to a reaction vessel, add tBuXPhos Pd G3 (1 mol%).^[6]
- Add the aryl chloride (0.5 mmol).^[6]
- Add tert-butyl acetate (0.75 mmol).^[6]

- Add a 1 M solution of LHMDS in toluene (1.5 mL, 1.5 mmol).[6]

Reaction Conditions:

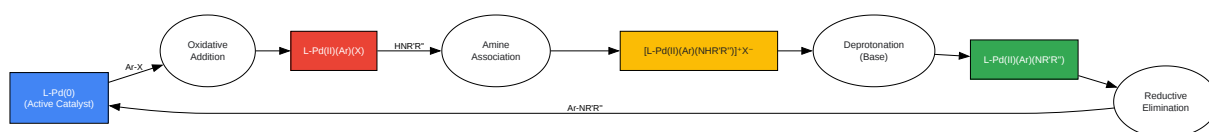
- Stir the reaction mixture at room temperature for 30 minutes.[6]

Workup:

- Upon completion, quench the reaction and isolate the product using standard workup procedures such as extraction and column chromatography.[6]

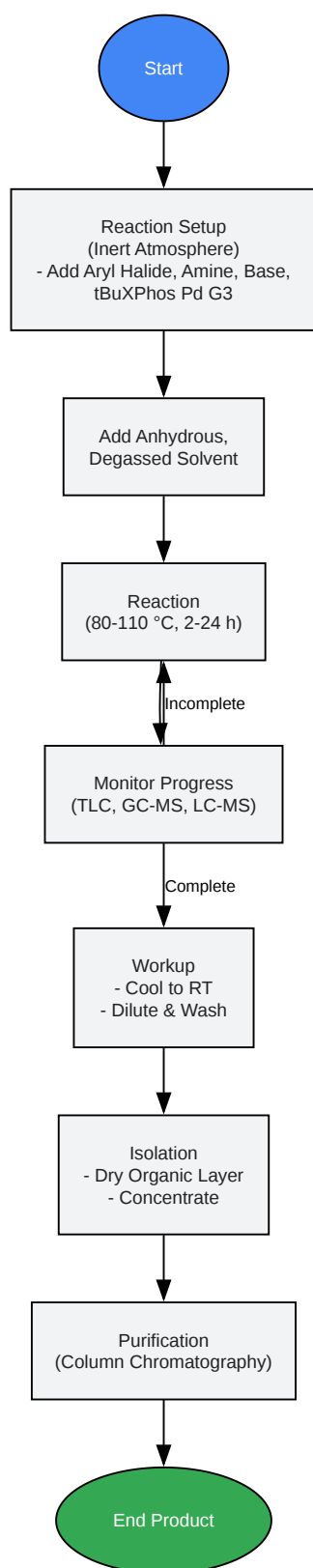
Catalytic Cycle and Workflow Visualization

To further elucidate the reaction mechanism and experimental workflow, the following diagrams are provided.



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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.



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